2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
Overview
Description
“2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component of many biologically active compounds and drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with an imidazole ring attached to a benzyl group with a trifluoromethyl substituent . The exact molecular structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, and it shows two equivalent tautomeric forms . The specific physical and chemical properties of “this compound” are not detailed in the available literature.Scientific Research Applications
Chemical Synthesis and Drug Development
- A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, including compounds related to the specified chemical, were synthesized and evaluated as antiinflammatory and analgesic agents. These compounds demonstrated significant potency, outperforming drugs like phenylbutazone and indomethacin in certain assays (Sharpe et al., 1985).
Synthon Development
- Research on activated trifluoromethyl groups has led to the development of synthons for creating 4,5-dihydro-1H-imidazole and 1,4,5,6-tetrahydropyrimidine systems, expanding the potential applications in organic synthesis (Wydra, Patterson, & Strekowski, 1990).
Antimicrobial Activity
- Novel imidazole derivatives, which include structures similar to the specified compound, have been synthesized and shown to possess notable antibacterial and antifungal properties. These compounds offer potential as antimicrobial agents (Reddy & Reddy, 2010).
Cardiovascular Research
- Imidazole derivatives have been evaluated for their cardiovascular effects, particularly as potential antihypertensive agents. This research highlights the versatility of imidazole compounds in therapeutic applications beyond infectious diseases (Touzeau et al., 2003).
Analytical and Material Science
- Imidazole derivatives have applications in material science, such as in the development of novel blend membranes with proton-conducting properties. These materials are useful in fields like fuel cell technology (Campagne et al., 2013).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and target .
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S.BrH/c12-11(13,14)9-3-1-8(2-4-9)7-17-10-15-5-6-16-10;/h1-4H,5-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTODDRXADKYOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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